FAAH Inhibitory Potency: N-Benzyloleamide (IC50 7.9 µM) vs. N-Benzylstearamide (IC50 43.7 µM) – A >5‑Fold Potency Gain from Unsaturation
In a head‑to‑head FAAH inhibitor screening assay, N‑benzyloleamide (IC50 = 7.9 µM) exhibited >5‑fold greater inhibitory potency than its fully saturated counterpart, N‑benzylstearamide (IC50 = 43.7 µM) [1]. This marked improvement is attributed to the presence of the (9Z)-double bond in the fatty acyl moiety, a structural feature absent in N‑benzylstearamide. Additionally, the di‑unsaturated analog N‑benzyl‑linoleamide (IC50 = 7.2 µM) and tri‑unsaturated analog N‑benzyllinolenamide (IC50 = 8.5 µM) displayed comparable potencies, confirming that a single unsaturation is sufficient to achieve near‑maximal FAAH inhibition within this macamide series [1].
| Evidence Dimension | FAAH inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 7.9 µM |
| Comparator Or Baseline | N-benzylstearamide: 43.7 µM; N-benzyl-linoleamide: 7.2 µM; N-benzyllinolenamide: 8.5 µM |
| Quantified Difference | 5.5‑fold greater potency vs. N‑benzylstearamide; equivalent potency to di‑ and tri‑unsaturated analogs |
| Conditions | FAAH inhibitor screening assay; macamides tested at 1–100 µM |
Why This Matters
This data provides a clear SAR rationale for selecting N‑benzyloleamide over the saturated analog when FAAH inhibition is the primary experimental endpoint, ensuring a >5‑fold improvement in potency with no reduction in effect compared to more highly unsaturated analogs.
- [1] ResearchGate. Chemical structures of macamides and the standard FAAH inhibitors used in the study. IC50 values: N-benzyloleamide 7.9 µM, N-benzylstearamide 43.7 µM, N-benzyl-linoleamide 7.2 µM, N-benzyllinolenamide 8.5 µM. View Source
